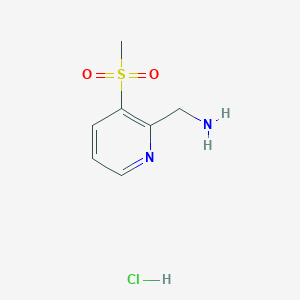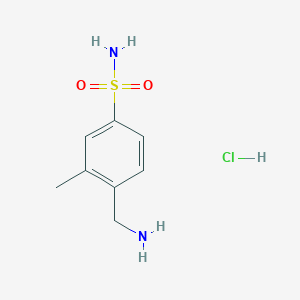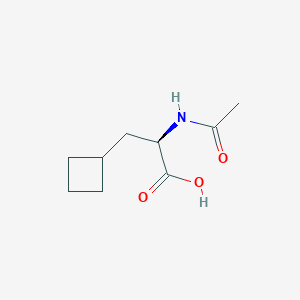
(2R)-3-环丁基-2-乙酰胺基丙酸
描述
(2R)-3-cyclobutyl-2-acetamidopropanoic acid (CBPA) is an organic compound that has seen increased use in scientific research applications in recent years. Its unique structure, which is composed of a cyclobutyl ring attached to an acetamidopropanoic acid, makes it an attractive target for the study of a variety of biochemical and physiological processes.
科学研究应用
环境和生物监测应用
(2R)-3-环丁基-2-乙酰胺基丙酸在结构上类似于用于环境和生物监测研究中的各种化合物。该研究侧重于通过测量生物样本中的代谢物来评估对某些化学物质的暴露。
在增塑剂暴露生物监测中的应用:
- Silva等人(2013)的研究讨论了将特定代谢物用作评估DINCH暴露的生物标志物,DINCH是一种用于替代邻苯二甲酸酯的增塑剂。他们采用高效液相色谱-串联质谱法测量尿液中DINCH代谢物的浓度,表明这些代谢物可以用于环境暴露水平的暴露评估(Silva et al., 2013)。
在技术级溶剂生物监测中的应用:
- Laitinen(1997)研究了尿液中2-烷氧基丙酸在生物监测技术级1-烷氧基-2-丙醇醋酸酯暴露中的应用,强调了在职业环境中进行生物监测的重要性(Laitinen, 1997)。
治疗和诊断应用
虽然(2R)-3-环丁基-2-乙酰胺基丙酸本身可能并不直接参与,但具有结构相似性或相关性的化合物已被研究用于各种医学状况的治疗和诊断潜力。
在前列腺癌诊断中的应用:
- Ren等人(2016)对18F-FACBC PET/CT在诊断复发性前列腺癌中的表现进行了荟萃分析,证明了其作为一种非侵入性代谢成像技术在这一背景下的有效性(Ren et al., 2016)。
抗寄生虫和潜在药理应用:
- Oliveira和Freitas(2015)的一篇综述突出了抗寄生虫药物二甲嗪乙酸盐在其抗试血鞭毛虫活性之外的各种药理应用中的治疗潜力,暗示了结构相关化合物可能具有广泛的应用范围(Oliveira & Freitas, 2015)。
属性
IUPAC Name |
(2R)-2-acetamido-3-cyclobutylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)5-7-3-2-4-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXDVRLDPPYAFI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-cyclobutyl-2-acetamidopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



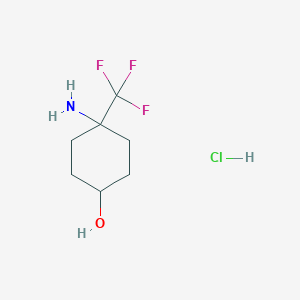
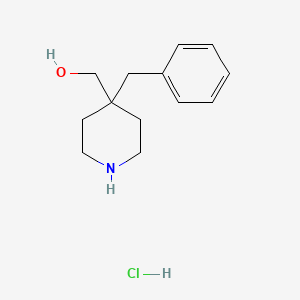
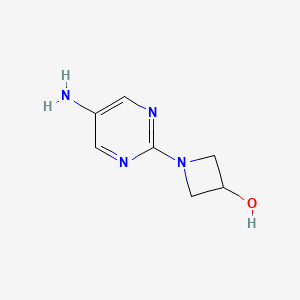
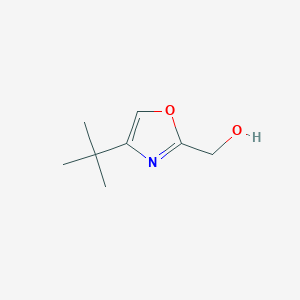
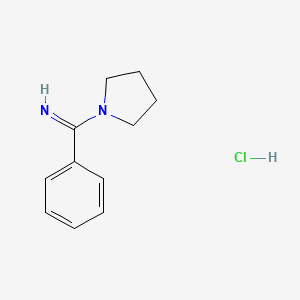
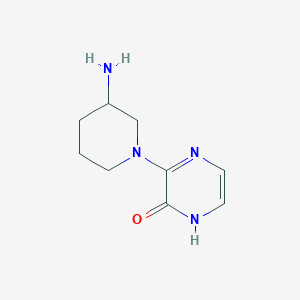
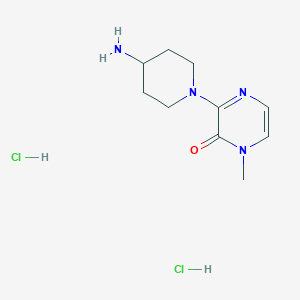
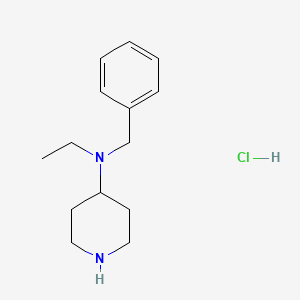
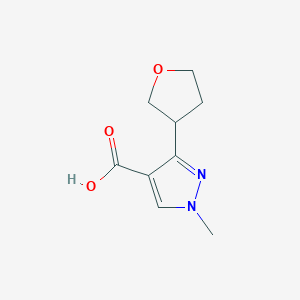
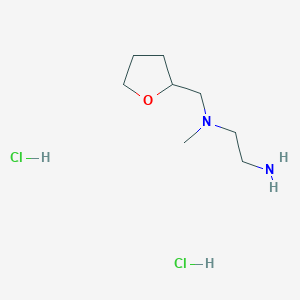
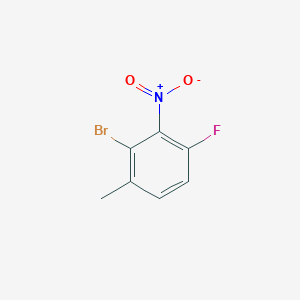
amine hydrochloride](/img/structure/B1383415.png)
